molecular formula C10H14FNO B13344778 2-(2-Fluoroethoxy)-3,5-dimethylaniline

2-(2-Fluoroethoxy)-3,5-dimethylaniline

Cat. No.: B13344778
M. Wt: 183.22 g/mol
InChI Key: GCIIIQBBTFSBJA-UHFFFAOYSA-N
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Description

2-(2-Fluoroethoxy)-3,5-dimethylaniline is a fluorinated aromatic amine derivative characterized by a 3,5-dimethyl-substituted aniline core modified with a 2-fluoroethoxy group at the ortho position.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

2-(2-fluoroethoxy)-3,5-dimethylaniline

InChI

InChI=1S/C10H14FNO/c1-7-5-8(2)10(9(12)6-7)13-4-3-11/h5-6H,3-4,12H2,1-2H3

InChI Key

GCIIIQBBTFSBJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N)OCCF)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoroethoxy)-3,5-dimethylaniline typically involves the reaction of 3,5-dimethylaniline with 2-fluoroethanol under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis. Purification of the final product is typically achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoroethoxy)-3,5-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(2-Fluoroethoxy)-3,5-dimethylaniline has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

    Industrial Chemistry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluoroethoxy)-3,5-dimethylaniline involves its interaction with specific molecular targets. The fluoroethoxy group can enhance the compound’s ability to penetrate biological membranes, while the aniline moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific pharmacological effects .

Comparison with Similar Compounds

Table 1: Key Properties of 2-(2-Fluoroethoxy)-3,5-dimethylaniline and Analogues

Compound Substituents Molecular Weight (g/mol) LogP (Predicted) Solubility (Water) Key Applications
2-(2-Fluoroethoxy)-3,5-DMA 3,5-dimethyl; 2-(2-fluoroethoxy) ~195.2 ~2.8 Low Pharmaceuticals, agrochemicals
3,5-Dimethylaniline (3,5-DMA) 3,5-dimethyl 121.18 ~2.1 Moderate (1–10 g/L) Dyes, polymer antioxidants
2,4-Dimethylaniline 2,4-dimethyl 121.18 ~2.0 Moderate Internal standard in analytics
MADB (N,N-Bis(4-sulfobutyl)-3,5-DMA) 3,5-dimethyl; sulfobutyl ~526.5 <0 High Enzyme substrates (HRP assays)
  • Solubility: The fluorinated derivative exhibits lower aqueous solubility than 3,5-DMA but higher than non-polar analogs like 2,6-dimethylaniline. Sulfonated derivatives (e.g., MADB) are highly water-soluble due to ionic sulfobutyl groups .

Analytical Challenges and Chromatographic Behavior

  • Co-elution Issues : 3,5-Dimethylaniline co-elutes with 2,5-dimethylaniline in GC-MS, necessitating high-resolution separation techniques or isotopic internal standards (e.g., 2,4-dimethylaniline-d11) for accurate quantification . The fluorinated ethoxy group in 2-(2-Fluoroethoxy)-3,5-DMA may reduce co-elution risks due to altered polarity and retention times.

Environmental and Metabolic Stability

  • Degradation : 3,5-DMA exhibits moderate environmental persistence (half-life <1 week in activated sludge) but is less persistent than chlorinated anilines . The fluoroethoxy group may slow microbial degradation, increasing environmental retention.
  • Metabolism: 3,5-DMA is metabolized to 3,5-dimethylaminophenol (3,5-DMAP), a compound with demonstrated anti-cancer activity in A549 lung cancer cells .

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